ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 4-methylphenyl group at position 2. The acetyl-amino linker connects the core to an ethyl benzoate ester at position 3 of the benzene ring. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation.
Molecular Formula: C₂₅H₂₂N₄O₄ (estimated based on structural analogs)
Key Features:
- Pyrazolo[1,5-a]pyrazinone core with a 4-methylphenyl substituent.
- Acetyl-amino linker enhancing conformational flexibility.
- Ethyl benzoate ester group influencing solubility and bioavailability.
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-5-4-6-19(13-18)25-22(29)15-27-11-12-28-21(23(27)30)14-20(26-28)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChI Key |
ZIEJZKVNGGTAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the 4-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.
Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[1,5-a]pyrazine core is often involved in hydrogen bonding or hydrophobic interactions with the target, while the ester and acetyl groups can participate in covalent modifications.
Comparison with Similar Compounds
Chlorophenyl Analog: Ethyl 3-({[2-(4-Chlorophenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetyl}Amino)Benzoate
Molecular Formula : C₂₃H₁₉ClN₄O₄ ()
Key Differences :
- Substitution of 4-methylphenyl with 4-chlorophenyl at position 2 of the pyrazolo[1,5-a]pyrazinone core.
- Molecular weight increases by ~35 Da (450.88 vs. ~414.45 for the methyl analog), affecting pharmacokinetics.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (4-Methyl) | Chlorophenyl Analog (4-Cl) |
|---|---|---|
| Molecular Weight | ~414.45 | 450.88 |
| Substituent at Position 2 | Electron-donating (CH₃) | Electron-withdrawing (Cl) |
| LogP (Estimated) | ~2.8 | ~3.2 |
Methyl Ester Analog: Methyl 2-({[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetyl}Amino)Benzoate
Molecular Formula : C₂₃H₂₀N₄O₆ ()
Key Differences :
- Ester Group : Methyl benzoate instead of ethyl benzoate.
- Substituent : 3,4-Dimethoxyphenyl at position 2.
- Dimethoxy groups enhance hydrophilicity but may introduce steric hindrance in binding interactions.
Table 2: Ester and Substituent Effects
| Property | Target Compound (Ethyl Ester) | Methyl Ester Analog |
|---|---|---|
| Ester Group | Ethyl (-OCH₂CH₃) | Methyl (-OCH₃) |
| Substituent at Position 2 | 4-Methylphenyl | 3,4-Dimethoxyphenyl |
| Solubility (Estimated) | Moderate | Higher |
Acetamide Derivatives with Varying Aromatic Substituents
Two analogs from highlight the role of substituent modifications:
N-(4-Ethylphenyl)-2-[2-(4-Methylphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide
- Molecular Formula : C₂₃H₂₂N₄O₂
- Key Feature : Replaces the ethyl benzoate with a 4-ethylphenyl acetamide group.
- Impact : Increased lipophilicity (LogP ~3.5) due to the ethylphenyl group.
N-[2-(4-Chlorophenyl)Ethyl]-2-[2-(4-Methylphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide Molecular Formula: C₂₃H₂₁ClN₄O₂ Key Feature: Chlorophenyl-ethyl chain introduces halogenated hydrophobicity. Impact: Higher molecular weight (420.9 vs.
Table 3: Acetamide Derivatives Comparison
| Compound ID | Substituent | Molecular Weight | Bioactivity Relevance |
|---|---|---|---|
| G419-0163 | 4-Ethylphenyl | 386.45 | Likely improved cell permeability |
| G419-0211 | 4-Chlorophenethyl | 420.90 | Potential for halogen bonding |
Pyrazolo[1,5-a]Pyrimidinone-Based DPP-4 Inhibitors
These share a fused heterocyclic core but differ in substituents and functional groups:
- Saxagliptin : Features an adamantane group, enhancing target specificity.
- Teneligliptin : Incorporates a thiazolidine moiety for improved potency.
Key Insight: The target compound’s pyrazolo[1,5-a]pyrazinone core may offer unique binding interactions compared to pyrimidinone-based drugs, but further pharmacological studies are needed.
Source :
Biological Activity
Ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.49 g/mol. This structure includes a pyrazolo[1,5-a]pyrazine scaffold, which is known for its diverse pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.49 g/mol |
| Scaffold | Pyrazolo[1,5-a]pyrazine |
| Functional Groups | Ester, Amine |
Anticancer Properties
Research indicates that compounds featuring the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.
- Case Study : A study evaluated the anticancer effects of several pyrazolo derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that these compounds could effectively reduce cell viability compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Pyrazolo derivatives are known to possess broad-spectrum antibacterial and antifungal activities.
- Research Findings : In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrazine derivatives exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is thought to involve disruption of microbial cell membranes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, some studies have indicated that derivatives of this compound may possess anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo scaffold can significantly influence its pharmacological profile.
- Key Findings : Modifications at specific positions on the pyrazolo ring have been shown to enhance both anticancer and antimicrobial activities. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's reactivity and binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
